molecular formula C26H23N5OS3 B11661155 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B11661155
M. Wt: 517.7 g/mol
InChI Key: NARGIOFWVXIBOU-JFLMPSFJSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a carbazole moiety, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.

    Formation of the Carbazole Moiety: The carbazole moiety is synthesized through cyclization reactions involving appropriate precursors.

    Condensation Reaction: The final step involves the condensation of the thiadiazole derivative with the carbazole aldehyde in the presence of an acid catalyst to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole or carbazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The thiadiazole and carbazole moieties are known to interact with biological targets, making this compound of interest in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and carbazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is unique due to the presence of both the thiadiazole and carbazole moieties. This combination imparts distinct electronic and steric properties, potentially leading to unique biological activities and material properties.

Properties

Molecular Formula

C26H23N5OS3

Molecular Weight

517.7 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H23N5OS3/c1-2-31-22-11-7-6-10-20(22)21-14-19(12-13-23(21)31)15-27-28-24(32)17-34-26-30-29-25(35-26)33-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,32)/b27-15+

InChI Key

NARGIOFWVXIBOU-JFLMPSFJSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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